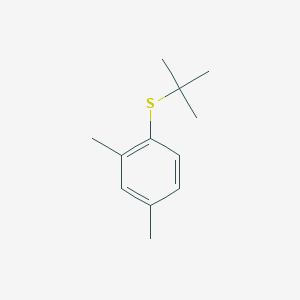

1-Tert-butylsulfanyl-2,4-dimethylbenzene

Description

1-Tert-butylsulfanyl-2,4-dimethylbenzene is a substituted benzene derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) group at the 1-position and methyl groups at the 2- and 4-positions. Its structure combines steric bulk from the tert-butyl group with the electron-donating properties of the sulfanyl moiety, influencing reactivity and stability in chemical reactions.

Properties

IUPAC Name |

1-tert-butylsulfanyl-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-9-6-7-11(10(2)8-9)13-12(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBINOKLFHLROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Analogs

Alkyl-substituted dimethylbenzene derivatives exhibit distinct properties depending on the substituent’s size and branching:

Table 1: Alkyl-Substituted Dimethylbenzene Analogs

Key Observations :

- Steric Effects : The tert-butyl group in tert-butylbenzene and 1-Tert-butylsulfanyl-2,4-dimethylbenzene introduces significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to linear alkyl groups (e.g., ethyl or isopropyl).

- Boiling Points : Branched alkyl substituents (e.g., isopropyl) increase boiling points due to enhanced van der Waals interactions compared to linear analogs.

- Applications : Alkyl-substituted derivatives are commonly used as solvents or intermediates, whereas sulfanyl-containing analogs may exhibit specialized roles in catalysis or materials science.

Comparison with Sulfanyl-Substituted Compounds

Sulfanyl (thioether) groups modulate electronic and reactivity profiles:

Table 2: Sulfanyl-Substituted Derivatives

Key Observations :

- Electronic Effects : The sulfanyl group (-S-) is electron-donating, activating the benzene ring toward electrophilic substitution. However, bulky substituents (e.g., benzylsulfanyl) may sterically hinder reactions .

- Spectroscopy : Sulfanyl and benzyl groups influence UV-Vis spectra; for example, 2-benzyl-1,4-dimethylbenzene shows λmax at 277.80 nm due to extended conjugation .

- Hazard Profile : Sulfanyl derivatives like 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene require stringent safety protocols due to toxicity and reactivity .

Comparison with Halogenated Derivatives

Halogen substituents alter electronic properties and reactivity:

Table 3: Halogenated Analogs

Key Observations :

- Stability : 1-Iodo-2,4-dimethylbenzene resists fluorination under catalytic conditions, recovering 70% post-reaction . This suggests that electron-withdrawing halogens (e.g., iodo) stabilize the ring against further substitution.

- Reactivity : Fluorinated analogs (e.g., 2-fluoro-4-trifluoromethyl derivatives) exhibit enhanced electrophilicity, enabling applications in fluorophilic molecular design .

Physicochemical and Spectroscopic Properties

- Density and Boiling Points : Branched substituents (e.g., tert-butyl) lower density compared to linear chains due to reduced packing efficiency.

- Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.